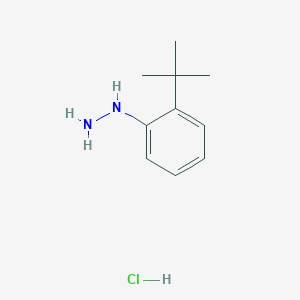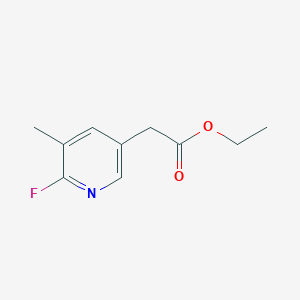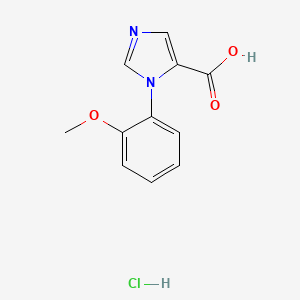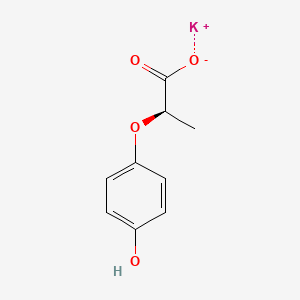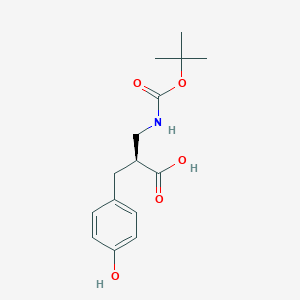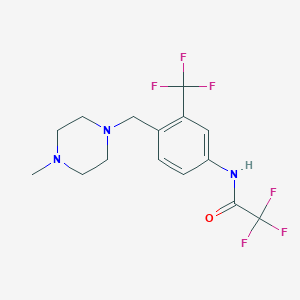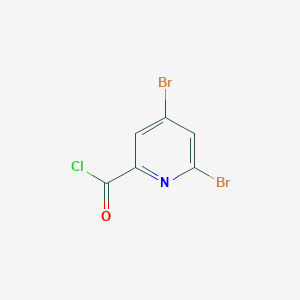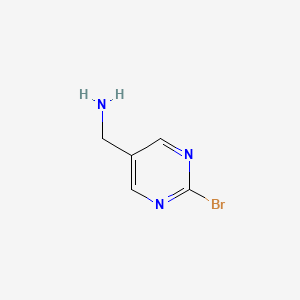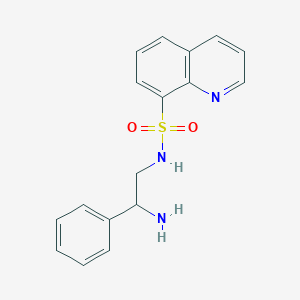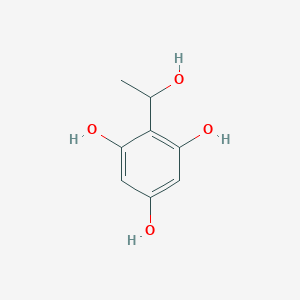
2-(1-Hydroxyethyl)benzene-1,3,5-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Hydroxyethyl)benzene-1,3,5-triol is an organic compound that belongs to the class of trihydroxybenzenes It features a benzene ring substituted with three hydroxyl groups and an additional hydroxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxyethyl)benzene-1,3,5-triol can be achieved through several methods. One common approach involves the reaction of benzene-1,3,5-triol with ethylene oxide under acidic conditions to introduce the hydroxyethyl group. Another method includes the use of hydrazine hydrate and phenol under acidic conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials such as benzene-1,3,5-triol and ethylene oxide. The reaction is carried out in a controlled environment to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Hydroxyethyl)benzene-1,3,5-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction results in the formation of benzene derivatives with fewer hydroxyl groups .
Applications De Recherche Scientifique
2-(1-Hydroxyethyl)benzene-1,3,5-triol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects.
Industry: It is used in the production of dyes, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(1-Hydroxyethyl)benzene-1,3,5-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups on the benzene ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phloroglucinol (Benzene-1,3,5-triol): Similar structure but lacks the hydroxyethyl group.
Hydroxyquinol (Benzene-1,2,4-triol): Differently positioned hydroxyl groups.
Pyrogallol (Benzene-1,2,3-triol): Another isomer with hydroxyl groups in different positions.
Uniqueness
2-(1-Hydroxyethyl)benzene-1,3,5-triol is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical and physical properties compared to its isomers.
Propriétés
Formule moléculaire |
C8H10O4 |
|---|---|
Poids moléculaire |
170.16 g/mol |
Nom IUPAC |
2-(1-hydroxyethyl)benzene-1,3,5-triol |
InChI |
InChI=1S/C8H10O4/c1-4(9)8-6(11)2-5(10)3-7(8)12/h2-4,9-12H,1H3 |
Clé InChI |
MMXYZEIOTVGGLA-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C=C(C=C1O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



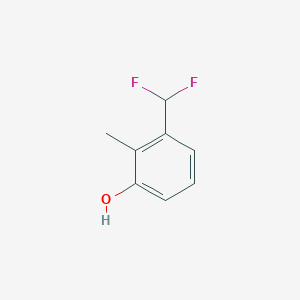

![3-Thiabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B12957057.png)
